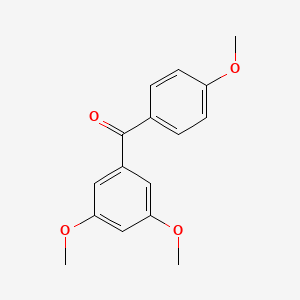

3,4',5-Trismethoxybenzophenone

Vue d'ensemble

Description

3,4’,5-Trisméthoxybenzophénone: est un composé organique synthétique connu pour ses puissantes propriétés antioxydantes phénoliques. Il s'agit d'un analogue du resvératrol trisméthoxy et il a été démontré qu'il inhibe la croissance de diverses lignées cellulaires tumorales humaines . Le composé est caractérisé par la présence de trois groupes méthoxy liés à la structure de la benzophénone, ce qui améliore son activité biologique par rapport à son homologue naturel, le resvératrol .

Applications De Recherche Scientifique

Chemistry: 3,4’,5-Trismethoxybenzophenone is used as a building block in organic synthesis due to its reactivity and stability .

Biology: The compound has shown significant antiproliferative activity against various human tumor cell lines, making it a valuable tool in cancer research .

Medicine: Due to its antioxidant properties, 3,4’,5-Trismethoxybenzophenone is being investigated for its potential therapeutic applications in treating diseases associated with oxidative stress .

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Mécanisme D'action

Target of Action

The primary target of 3,4’,5-Trismethoxybenzophenone is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

3,4’,5-Trismethoxybenzophenone acts as a potent tubulin assembly inhibitor . It interacts with tubulin, preventing it from assembling into microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

By inhibiting tubulin assembly, 3,4’,5-Trismethoxybenzophenone affects the cell cycle , particularly the G2/M phase . This phase is critical for cell division, and its disruption can lead to cell cycle arrest . The compound’s action on tubulin also impacts the cytoskeleton , which is essential for maintaining cell shape and facilitating cell movement .

Result of Action

The inhibition of tubulin assembly by 3,4’,5-Trismethoxybenzophenone leads to cell cycle arrest at the G2/M phase . This can result in the inhibition of cell growth and division, leading to cell death . In the context of cancer cells, this can translate to a reduction in tumor growth .

Analyse Biochimique

Biochemical Properties

3,4’,5-Trismethoxybenzophenone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is a potent phenolic antioxidant that inhibits the growth of a variety of human tumor cell lines . The compound interacts with tubulin, a protein that is essential for cell division, and inhibits its assembly with an IC50 value of 2.6 µM . This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.

Cellular Effects

3,4’,5-Trismethoxybenzophenone has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of human hepatocarcinoma cells by inducing cell-cycle arrest at the G2/M phase . This compound also represses the migration of cancer cells and inhibits the formation of 3D spheroids, which are crucial for tumor growth and metastasis . Additionally, 3,4’,5-Trismethoxybenzophenone enhances cell growth inhibition when the phenolic hydroxyl groups of resveratrol are converted to methyl ethers .

Molecular Mechanism

The molecular mechanism of 3,4’,5-Trismethoxybenzophenone involves its interaction with tubulin, leading to the inhibition of tubulin assembly . This interaction disrupts the microtubule network, causing cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound also affects gene expression by modulating the activity of various transcription factors and signaling pathways involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’,5-Trismethoxybenzophenone have been observed to change over time. The compound exhibits a dose and time-dependent growth inhibition in liver cancer cells, with significant effects observed at 5 μM . The stability and degradation of 3,4’,5-Trismethoxybenzophenone in vitro and in vivo are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of 3,4’,5-Trismethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

3,4’,5-Trismethoxybenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound undergoes metabolic transformations that enhance its biological effects, including the inhibition of tubulin assembly and modulation of gene expression . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 3,4’,5-Trismethoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects . The localization and accumulation of 3,4’,5-Trismethoxybenzophenone are essential for its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

3,4’,5-Trismethoxybenzophenone is localized within specific subcellular compartments, where it interacts with target biomolecules and exerts its biological effects. The compound is primarily localized in the cytoplasm, where it disrupts the microtubule network and induces cell cycle arrest . The subcellular localization of 3,4’,5-Trismethoxybenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la 3,4’,5-Trisméthoxybenzophénone implique généralement la réaction du chlorure de 3,4,5-triméthoxybenzoyle avec le 4-méthoxybenzène en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en le produit souhaité .

Méthodes de production industrielle: Dans un environnement industriel, la production de 3,4’,5-Trisméthoxybenzophénone peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction, telles que la température et la pression, ce qui conduit à des rendements et une pureté plus élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: La 3,4’,5-Trisméthoxybenzophénone peut subir des réactions d'oxydation pour former des quinones.

Réduction: Le composé peut être réduit pour former les alcools correspondants.

Substitution: Il peut participer à des réactions de substitution nucléophile, où les groupes méthoxy peuvent être remplacés par d'autres substituants.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Produits principaux:

Oxydation: Quinones

Réduction: Alcools

Substitution: Diverses benzophénones substituées

4. Applications de la recherche scientifique

Chimie: La 3,4’,5-Trisméthoxybenzophénone est utilisée comme élément de base dans la synthèse organique en raison de sa réactivité et de sa stabilité .

Biologie: Le composé a montré une activité antiproliférative significative contre diverses lignées cellulaires tumorales humaines, ce qui en fait un outil précieux dans la recherche sur le cancer .

Médecine: En raison de ses propriétés antioxydantes, la 3,4’,5-Trisméthoxybenzophénone est étudiée pour ses applications thérapeutiques potentielles dans le traitement des maladies associées au stress oxydatif .

Industrie: Dans le secteur industriel, le composé est utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques et autres produits chimiques fins .

5. Mécanisme d'action

La 3,4’,5-Trisméthoxybenzophénone exerce ses effets principalement en inhibant l'assemblage de la tubuline, qui est cruciale pour la division cellulaire. Cette inhibition entraîne un arrêt du cycle cellulaire en phase G2/M, empêchant la prolifération des cellules cancéreuses . Le composé cible le réseau de microtubules à l'intérieur de la cellule, perturbant sa fonction et conduisant à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires:

Resvératrol: Un composé polyphénolique naturel aux propriétés antioxydantes.

3,5,2’,4’-Tétraméthoxy-trans-stilbène: Un analogue du resvératrol avec une activité antiproliférative accrue.

Unicité: La 3,4’,5-Trisméthoxybenzophénone est unique en raison de sa puissance supérieure à celle du resvératrol. La présence de groupes méthoxy améliore sa capacité à inhiber la croissance cellulaire et à induire l'apoptose dans les cellules cancéreuses . De plus, son accessibilité synthétique et sa stabilité en font un composé précieux pour la recherche et les applications industrielles .

Propriétés

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXUWQPVOZNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640559 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94709-12-3 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.